Di-tert-butyl peroxide
Overview
Description
Di-tert-butyl peroxide (DTBP) is a chemical compound that plays a significant role in various chemical reactions due to its ability to mediate oxidative processes and generate free radicals. It is commonly used in the synthesis of functionalized organic compounds and has applications in both academic research and industrial processes.
Synthesis Analysis
DTBP is involved in the synthesis of functionalized oxindoles through the oxidative 1,2-difunctionalization of activated alkenes, which is facilitated by Lewis acids . Additionally, DTBP is used in the synthesis of asymmetric peroxides, where it is employed in the peroxidation of beta-dicarbonyl compounds catalyzed by transition metals such as Cu, Fe, Mn, and Co . These reactions highlight the versatility of DTBP in promoting various synthetic pathways.
Molecular Structure Analysis
The molecular structure of DTBP allows it to participate in reactions that lead to the formation of stable multiadducts with fullerenes, resulting in compounds like C60(O)(OOtBu)4 and C70(OOtBu)10 . The structure of DTBP is such that it can efficiently cleave into two tert-butoxy radicals upon energy transfer from aromatic hydrocarbons and ketones, as demonstrated by laser flash photolysis techniques .
Chemical Reactions Analysis
DTBP is known to undergo photodecomposition, generating tert-butoxy radicals that can react with phenols to yield phenoxy radicals . It also promotes the α-alkylation of α-amino carbonyl compounds by simple alkanes through a radical pathway involving dual sp3 C-H bonds cleavage . Furthermore, DTBP can retard the spontaneous ignition of pure hydrocarbon fuels in diesel engines under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of DTBP, such as its O-O bond dissociation enthalpy, have been studied using photoacoustic calorimetry (PAC) in various solvents. The enthalpy of homolysis reactions producing free radicals in solution has been determined, questioning the assumption that solvation terms should cancel out . Additionally, the thermal stability of DTBP and its potential for thermal runaway reactions have been evaluated using calorimetric approaches, highlighting the importance of understanding its reaction characteristics for safe industrial applications10.
Scientific Research Applications
In Diesel Engines : DTBP is known to accelerate spontaneous ignition of practical fuels in diesel engines. However, it can also retard ignition of pure hydrocarbon fuels under cold-starting conditions. This dual role suggests its potential in modifying engine performance and emission characteristics (Clothier, Heck, & Pritchard, 2000).
Thermal Runaway Reactions : DTBP's thermal stability and reactive compatibility have been evaluated to understand its potential for causing thermal decomposition reactions. Such studies are crucial for safety in chemical industries (Chu, Chen, Tseng, Tsai, & Shu, 2011).
Initiator for Polymerization : DTBP has been used as an initiator in the polymerization of styrene, contributing to our understanding of the polymerization process and the structure of polymers formed (Allen & Bevington, 1961).
Oxidative Difunctionalization of Alkenes : It mediates oxidative 1,2-difunctionalization of activated alkenes, which is a novel organomediated strategy for alkene difunctionalization (Zhou, Wang, Song, Liu, Wei, & Li, 2013).
Thermal Hazard Analysis : DTBP's thermal hazard characteristics have been studied using green thermal analysis technology, providing insights into its safe handling and storage in industrial settings (Tseng & Lin, 2011).
Combustion Characteristics : Studies on its combustion characteristics provide data essential for understanding and predicting its behavior in various applications, such as in fuel additives and industrial processes (Preußker, Döntgen, Firaha, Leonhard, & Heufer, 2020).
Chemical Reactions in Leather Processing : Its role in the oxidation of leather fat-liquors or grease, and its interaction with chromium compounds, has implications in the leather industry (Deng, 2012).
Methylation of Carbon Centers : DTBP's dual role as an oxidant and methyl source in methylation of carbon centers adjacent to nitrogen or aryl rings, making it significant in pharmaceutical research (Vasilopoulos, Krska, & Stahl, 2021).
Radical Generation in Solvents : Investigation into its thermolysis mechanism in different solvents provides insights into its reactivity and applications in chemical synthesis and analysis (Mekarbane & Tabner, 1998).
Thermal Lethality Assessments : Determination of thermal lethality distances generated by DTBP fireballs is crucial for safety management in industrial scenarios (Mbarki, Ettahir, & Guelzim, 2022).
Safety And Hazards
DTBP is an irritant to the nose, eyes, and skin . It is also flammable, so it should be handled with care . Safety precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, keeping away from clothing and other combustible materials, and keeping away from open flames, hot surfaces and sources of ignition .
Future Directions
DTBP has been a model compound for studying thermokinetics of organic peroxide and standardization of the DSC or adiabatic calorimeter . It has been used in engines where oxygen is limited, since the molecule supplies both the oxidizer and the fuel . It has also been used in the synthesis of oxindole and in the study of the effects of DTBP on waste cooking oil biodiesel-diesel blends .
properties
IUPAC Name |
2-tert-butylperoxy-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXWFXONGKSEMY-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2, Array, (CH3)3COOC(CH3)3 | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Record name | DI-tert-BUTYL PEROXIDE | |
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Record name | di-t-butyl peroxide | |
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DSSTOX Substance ID |
DTXSID2024955 | |
Record name | Di-tert-butyl peroxide | |
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Molecular Weight |
146.23 g/mol | |
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Physical Description |
Di-tert-butyl peroxide is a clear colorless liquid. (NTP, 1992), Liquid, Clear, water-white or yellow liquid; Insoluble in water; [HSDB] Faintly yellow clear liquid; Insoluble in water; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Record name | Peroxide, bis(1,1-dimethylethyl) | |
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Boiling Point |
232 °F at 760 mmHg (NTP, 1992), 111 °C | |
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Record name | Bis(1,1-dimethylethyl)peroxide | |
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Flash Point |
65 °F (NTP, 1992), 1 °C (34 °F) - closed cup, 65 °F (18 °C) - open cup, 12 °C - closed cup, 12 °C c.c. | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Record name | Bis(1,1-dimethylethyl)peroxide | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 100 mg/L at 25 °C, In water, 1.71 mg/L at 20 °C, pH 8.1, Insoluble in water, Soluble in styrene, ketones, most aliphatic and aromatic hydrocarbons, For more Solubility (Complete) data for Bis(1,1-dimethylethyl)peroxide (6 total), please visit the HSDB record page., Solubility in water: none | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Record name | Bis(1,1-dimethylethyl)peroxide | |
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Density |
0.704 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7910 at 25 °C/25 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
5.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.03, Relative vapor density (air = 1): 5 | |
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Vapor Pressure |
19.51 mmHg at 68 °F (NTP, 1992), 25.1 [mmHg], 25.1 mm Hg at 25 °C /calculated from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.6 | |
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Product Name |
Di-tert-butyl peroxide | |
Color/Form |
Clear, water-white liquid, Liquid at 20 °C, Yellow liquid | |
CAS RN |
110-05-4 | |
Record name | DI-TERT-BUTYL PEROXIDE | |
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Melting Point |
-40 °F (NTP, 1992), -40 °C, MP: -29 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/6178 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bis(1,1-dimethylethyl)peroxide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DI-tert-BUTYL PEROXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1019 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.